Product packaging for Diethylcarbamazine N-oxide(Cat. No.:CAS No. 34812-73-2)

Diethylcarbamazine N-oxide

Cat. No.: B1670531
CAS No.: 34812-73-2
M. Wt: 215.29 g/mol
InChI Key: KAJAFGMERLXELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethylcarbamazine N-oxide is a significant metabolite of the anthelmintic drug Diethylcarbamazine (DEC), formed in mammals, including humans . It is a key compound of interest in pharmacokinetic and metabolic studies of DEC, which is a primary treatment for filarial infections such as lymphatic filariasis and loiasis . Research indicates that this metabolite is pharmacologically active, contributing to the overall understanding of DEC's mechanism of action . The study of this compound is crucial for elucidating the complete pharmacokinetic profile of DEC, as its presence and concentration in plasma are important factors in clinical investigations . Analytical methods, such as gas chromatography, have been developed specifically to separate and quantify this compound in human plasma to support these research endeavors . This product is intended for research purposes only and is not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N3O2 B1670531 Diethylcarbamazine N-oxide CAS No. 34812-73-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJAFGMERLXELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188353
Record name Diethylcarbamazine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34812-73-2
Record name 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34812-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylcarbamazine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034812732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylcarbamazine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHYLCARBAMAZINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7423SR3XWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethylcarbamazine N-oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060817
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Analytical Characterization of Diethylcarbamazine N Oxide

Established Synthetic Pathways and Reaction Conditions for N-oxidation

The primary route for obtaining Diethylcarbamazine (B1670528) N-oxide is through the chemical oxidation of its parent compound, Diethylcarbamazine. This process involves the direct oxidation of the tertiary amine nitrogen within the piperazine (B1678402) ring.

The synthesis of Diethylcarbamazine N-oxide begins with the parent drug, Diethylcarbamazine (N,N-diethyl-4-methyl-1-piperazinecarboxamide). The core of the synthesis is the N-oxidation of the tertiary amine at position 4 of the piperazine ring. This transformation is a common reaction for tertiary amines and is the same pathway through which the metabolite is formed in vivo, primarily in the liver. nih.govoup.comwho.int In laboratory settings, authentic reference standards of the N-oxide are prepared via direct chemical oxidation to facilitate metabolic research. tandfonline.com

The general reaction is as follows: Diethylcarbamazine + Oxidizing Agent → this compound

This reaction specifically targets the more basic tertiary amine for oxidation. nih.gov The in-vivo formation of this compound is mediated by the cytochrome P-450 enzyme system. nih.govoup.com

Various oxidizing agents can be employed for the N-oxidation of tertiary amines. The selection of the agent is critical as it influences reaction conditions, yield, and purity of the final product.

Hydrogen Peroxide (H₂O₂): Hydrogen peroxide is a cost-effective and common reagent for N-oxidation, with water being its only byproduct. nih.gov The reaction is often conducted in a solvent like glacial acetic acid. google.comresearchgate.net In this medium, H₂O₂ can form peracetic acid in situ, which then acts as the potent oxidizing species. google.comorgsyn.org A general method involves dissolving the parent compound in glacial acetic acid and then adding hydrogen peroxide (e.g., 10-15% concentration) while controlling the temperature, which can range from 20°C to 110°C. google.com

Peracids: Organic peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective for the N-oxidation of amines. nih.govrug.nl They are often used when specific conditions or selectivities are required. However, compared to hydrogen peroxide, peracids may have less functional group tolerance, potentially oxidizing other sensitive parts of a molecule, and are generally more expensive. nih.govgoogle.com

The table below summarizes the common oxidizing agents and their typical reaction conditions.

Table 1: Common Oxidizing Agents for N-Oxidation

Oxidizing Agent Typical Conditions Advantages Disadvantages
Hydrogen Peroxide (H₂O₂) in Acetic Acid Temperature: 20-110°C Cost-effective; water is the only byproduct; high yield claimed in some methods. nih.govgoogle.com May require careful temperature control; removal of excess peroxide can be challenging. nih.gov
Peracetic Acid Temperature: Maintained around 85°C Effective oxidizing agent. orgsyn.org Can be hazardous; requires careful handling. orgsyn.org

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Varies depending on substrate | Highly effective; well-established reagent. rug.nl | Lower functional group tolerance; more expensive than H₂O₂. nih.gov |

Advanced Analytical Techniques for Detection and Quantification

Accurate detection and quantification of this compound are essential, particularly in biological matrices where it coexists with the parent drug. Various advanced analytical techniques have been developed for this purpose.

Chromatography is the cornerstone for separating this compound from its parent compound and other metabolites.

Gas Chromatography (GC): Direct analysis of this compound by gas chromatography is problematic due to its thermal instability. researchgate.netresearchgate.net During GC analysis, the N-oxide is often converted back to Diethylcarbamazine, causing it to co-elute with the parent compound and leading to inaccurate quantification. tandfonline.comresearchgate.net To overcome this, methods often involve a separation step prior to GC analysis, such as solid-phase extraction (SPE). researchgate.netresearchgate.net Following separation, detection can be achieved using a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID). researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a more suitable technique for the analysis of thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly used. researchgate.netnih.gov A typical HPLC setup might include a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.netnih.gov Detection is often performed using a UV detector at a low wavelength, such as 210 nm. nih.gov

The table below details typical parameters for chromatographic methods.

Table 2: Chromatographic Methods for Diethylcarbamazine and its N-oxide

Technique Column Mobile Phase / Conditions Detection Key Findings / Challenges
Gas Chromatography (GC) Various Temperature programming (e.g., 100°C to 200°C) tandfonline.com Nitrogen-Phosphorus Detector (NPD), Flame Ionization Detector (FID) researchgate.netresearchgate.net Thermally unstable; N-oxide converts to parent compound, complicating analysis. tandfonline.comresearchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) Phenomenex C8 (15 cm x 4.6 mm) nih.gov Acetonitrile/Phosphate Buffer (pH 3.2) (1:9) nih.gov UV at 210 nm nih.gov Suitable for thermally labile compounds; allows separation from the parent drug.

| Thin-Layer Chromatography (TLC) | Not specified | Not specified | Dragendorff reagent tandfonline.com | Used for qualitative identification and separation. tandfonline.com |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the quantification of this compound. researchgate.net LC-MS/MS methods have been developed for the simultaneous measurement of Diethylcarbamazine and its metabolites in biological fluids like human plasma. researchgate.net This technique separates the compounds using HPLC and then detects and quantifies them based on their specific mass-to-charge ratios, offering excellent specificity even in complex matrices. researchgate.netresearchgate.net The use of an internal standard, such as a deuterated analog, can further improve the accuracy and reproducibility of the quantification.

Comparative Analysis of Synthetic Approaches and Product Purity

The use of hydrogen peroxide in acetic acid is an efficient and economical approach, with some methods reporting yields greater than 98% without the need for a metal catalyst, which simplifies the purification process. google.com However, a significant challenge with using H₂O₂ is the removal of any unreacted oxidant from the final product. nih.gov Residual H₂O₂ can interfere with subsequent biological assays and is difficult to separate from the N-oxide due to the formation of stable hydrogen bonds. nih.gov Methods to quench residual peroxide include the use of activated carbon, which is preferred over metal-based quenchers that could contaminate the product. nih.gov

Peroxyacids like m-CPBA are also highly effective but present their own challenges, including higher costs and reduced chemoselectivity, which could lead to unwanted side products if other oxidizable functional groups are present. nih.gov

Regardless of the synthetic method, ensuring product purity is paramount. The primary impurity of concern is the unreacted parent compound, Diethylcarbamazine. Analytical techniques like HPLC are essential for confirming the purity of the synthesized N-oxide and ensuring the absence of starting material. nih.gov The thermal lability of the N-oxide in GC analysis underscores the importance of choosing the appropriate analytical method (i.e., HPLC or LC-MS) for purity assessment. tandfonline.comresearchgate.net

Metabolic and Pharmacokinetic Research of Diethylcarbamazine N Oxide

Pathways of N-oxide Formation from Diethylcarbamazine (B1670528) in Biological Systems

The conversion of Diethylcarbamazine to Diethylcarbamazine N-oxide is a significant metabolic pathway. This biotransformation occurs through N-oxidation, a common reaction for compounds containing tertiary amine groups.

Enzymatic Systems Facilitating N-oxidation (e.g., Cytochrome P450 Isoforms)

The formation of this compound is primarily mediated by the Cytochrome P450 (CYP450) superfamily of enzymes. These hemoproteins are essential for the metabolism of a vast array of xenobiotics and endogenous compounds. Research in rat models suggests the involvement of a specific sub-population of CYP450 isozymes in the N-oxidation of DEC.

Studies have demonstrated that this metabolic process can be influenced by various chemical agents. In male rats, the formation of the N-oxide metabolite was significantly inhibited by safrole (71%), metyrapone (B1676538) (37%), and ethanol (B145695) (44%). Conversely, treatment with phenobarbitone and anthracene (B1667546), known inducers of CYP450 enzymes, enhanced N-oxide formation by 17% and 20%, respectively. researchgate.net These findings strongly support the role of the CYP450 system in the N-oxidation of Diethylcarbamazine. researchgate.net

Species-Specific Variability in Metabolic Profiles and N-oxide Ratios

There is a marked variability in the metabolism of Diethylcarbamazine and the subsequent formation of its N-oxide metabolite across different species and even between sexes within the same species.

In rats, a significant sex-dependent difference has been observed. Over a 72-hour period, male rats excrete approximately 41% of the administered Diethylcarbamazine dose as the N-oxide metabolite in urine, whereas female rats excrete only about 20%. researchgate.net The enhancement of N-oxide formation by CYP450 inducers also shows a sex difference; phenobarbitone and anthracene increased N-oxide formation by 50% and 90% in female rats, a much greater enhancement than seen in males, although the total amount of N-oxide formed remained higher in males. researchgate.net

In contrast to rats, where N-oxidation is a major metabolic route, this pathway is less prominent in humans. Studies in patients with onchocerciasis have shown that only small amounts, around 10%, of a Diethylcarbamazine dose are excreted as the N-oxide metabolite. This significant difference in metabolic profiles indicates that the rat is not a suitable animal model for studying the disposition of Diethylcarbamazine as it relates to humans.

Species and Sex Differences in Urinary Excretion of this compound

SpeciesSexPercentage of Dose Excreted as N-oxide (in 72h)
RatMale41%
RatFemale20%
HumanN/A~10%

Contribution of this compound to Overall Drug Disposition

Systemic Distribution Patterns

The parent compound, Diethylcarbamazine, is known to be readily absorbed and widely distributed throughout all body compartments, with the exception of adipose tissue. While specific studies detailing the tissue distribution of the this compound metabolite are not extensively available, its presence in plasma and urine confirms its systemic circulation following formation.

Excretion Routes and Metabolite Clearance

The primary route of excretion for both Diethylcarbamazine and its N-oxide metabolite is through the urine. drugbank.com Fecal excretion of the parent drug and its metabolites is generally negligible. In humans, the elimination of Diethylcarbamazine occurs through both renal and extrarenal pathways, with urinary excretion accounting for the clearance of the N-oxide metabolite. drugbank.com

Methodologies for Investigating Metabolic Fate

A variety of analytical techniques are employed to study the metabolic fate of Diethylcarbamazine and to identify and quantify its N-oxide metabolite in biological samples.

Gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS) have been historically used to measure the concentrations of Diethylcarbamazine and this compound in plasma and urine. However, a notable challenge with gas chromatography is the thermal instability of the N-oxide metabolite, which can revert to the parent compound during analysis, potentially complicating quantification. medscape.com To overcome this, methods using solid-phase extraction to separate the N-oxide from the parent drug prior to gas chromatographic analysis with a nitrogen-specific detector have been developed. medscape.com

More recent and highly sensitive methods include liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which allows for the simultaneous quantification of Diethylcarbamazine and its metabolites in human plasma. Thin-layer chromatography (TLC) has also been utilized for the separation of the N-oxide.

A chemical method for identification involves the reduction of the N-oxide. The use of titanium trichloride (B1173362) (TiCl₃) can selectively reduce the N-oxide back to Diethylcarbamazine. This reaction is characteristic of N-oxides and can be used to confirm the identity of the metabolite in urine samples.

Analytical Methods for this compound Investigation

MethodologyApplicationReference
Gas-Liquid Chromatography (GLC)Measurement in plasma and urine drugbank.com
Solid-Phase Extraction with GCSeparation of DEC and DEC-N-oxide in plasma medscape.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Simultaneous quantification in human plasma nih.gov
Thin-Layer Chromatography (TLC)

In vivo Metabolic Studies in Animal Models

In vivo studies in animal models have been crucial in elucidating the metabolic fate of diethylcarbamazine (DEC), with a significant focus on its conversion to this compound. Research utilizing rat models has demonstrated that N-oxidation is a prominent metabolic pathway.

A notable sex-dependent difference in the metabolism of DEC has been observed in rats. nih.gov Over a 72-hour period, male rats excrete a significantly higher percentage of an administered DEC dose as this compound in their urine compared to female rats. nih.gov This suggests a potential hormonal influence on the enzymatic processes responsible for N-oxidation. The primary enzyme system implicated in this metabolic conversion is the cytochrome P-450-mediated system. nih.gov

Table 1: Effect of Various Compounds on the Urinary Excretion of this compound in Rats

CompoundSexEffect on N-oxide FormationPercentage Change
SafroleMaleInhibition71%
MetyraponeMaleInhibition37%
EthanolMaleInhibition44%
PhenobarbitoneMaleEnhancement17%
AnthraceneMaleEnhancement20%
SafroleFemaleInhibition20%
MetyraponeFemaleInhibition25%
EthanolFemaleNo Effect0%
PhenobarbitoneFemaleEnhancement50%
AnthraceneFemaleEnhancement90%

In vitro Comparative Metabolism Studies (e.g., Liver Microsomes)

In vitro studies, particularly those using liver microsomes, are essential for understanding the specific enzymatic processes involved in drug metabolism without the complexities of a whole organism. Liver microsomes contain a high concentration of drug-metabolizing enzymes, including the cytochrome P-450 (CYP) and flavin-containing monooxygenase (FMO) systems, which are known to catalyze N-oxidation reactions.

The conversion of diethylcarbamazine to this compound is understood to be mediated by these microsomal enzymes. nih.gov While direct comparative studies on the rate of this compound formation across liver microsomes from various species are not extensively detailed in publicly available literature, it is a well-established principle that significant species- and sex-based differences exist in the activity of these enzyme systems. These differences can affect both the rate and the pathway of metabolism for a given compound. For example, studies on other tertiary amines have shown that the relative contributions of CYP and FMO to N-oxidation can vary between species like rats and rabbits.

The evidence from in vivo rat studies strongly suggests that a specific sub-population of cytochrome P-450 isozymes, which is more abundant in male rats, is involved in the N-oxidation of DEC. nih.gov This aligns with the general understanding that sex-specific isoforms of CYP enzymes contribute to observed differences in drug metabolism. In vitro experiments using rat liver microsomes would be the logical next step to precisely identify these specific isozymes and to quantify the kinetics of this compound formation.

Isotope-labeled Compound Utilization in Metabolic Research

The use of isotope-labeled compounds is a powerful technique in metabolic research, allowing for the precise tracing and quantification of a drug and its metabolites within a biological system. Studies employing radiolabeled diethylcarbamazine, specifically [14C] DEC, have been instrumental in mapping its metabolic pathway and identifying its major metabolites, including this compound.

In research conducted on rats administered [14C] DEC orally, a high percentage of the radioactivity was recovered in the urine, indicating extensive absorption and renal excretion. Analysis of the urinary contents revealed that the primary radioactive components were the unchanged parent drug and two main metabolites. One of these major metabolites was identified as this compound.

A significant analytical challenge noted in these early studies was the thermal instability of the N-oxide metabolite. When subjected to gas chromatography, a common analytical technique at the time, the this compound metabolite would revert to its parent compound, diethylcarbamazine. This observation was critical for the accurate identification and quantification of the metabolites and highlighted the importance of using multiple analytical techniques, such as thin-layer chromatography, to correctly characterize the metabolic profile of DEC.

Table 2: Findings from [14C] Diethylcarbamazine Study in Rats

ParameterFinding
Isotope UsedCarbon-14 ([14C])
Animal ModelRat
Route of AdministrationOral
Primary Route of ExcretionUrine (97% of radioactivity in 24 hours)
Major Urinary ComponentsUnchanged Diethylcarbamazine, this compound, N-de-ethylated metabolite
Analytical ObservationThis compound was found to be thermally unstable, reverting to the parent drug during gas chromatography.

Role of this compound in Prolonging Antifilarial Action

The parent drug, diethylcarbamazine (DEC), is known for its rapid but relatively short-lived action against filarial parasites, particularly microfilariae. Research has shown that the metabolic products of DEC, especially this compound, play a crucial role in extending the therapeutic effect of the treatment.

While DEC itself is highly effective, its antifilarial action in both rodents and humans is swift and of short duration. The persistence of its metabolites, which also possess antifilarial properties, ensures a prolonged impact on the parasites. In particular, the N-oxide metabolites have demonstrated activity against the adult and infective larval stages of the filarial worm Molinema dessetae in the rodent model Proechimys oris.

Mechanisms of Pharmacological Action of Diethylcarbamazine N Oxide

Modulation of Host-Mediated Immune Pathways

The therapeutic effect of Diethylcarbamazine (B1670528) is understood to be indirect, sensitizing microfilariae to phagocytosis by the host's immune cells drugbank.com. This action is dependent on the modulation of key inflammatory pathways within the host, namely the inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways plos.orgdrugbank.comnih.gov.

A critical component of Diethylcarbamazine's mechanism is its reliance on the host's iNOS pathway plos.orgatsjournals.org. While DEC does not appear to directly stimulate the synthesis or secretion of nitric oxide (NO) on its own, its antifilarial efficacy is entirely dependent on the presence and activity of iNOS nih.govjax.orgnih.gov. Studies have shown that DEC did not induce NO release from murine macrophages or rat endothelial cells, nor did it enhance the effects of other signaling molecules like interferon-gamma or tumor necrosis factor-alpha in inducing iNOS jax.orgnih.gov. Nevertheless, the functional iNOS pathway is indispensable for its therapeutic action in vivo nih.govatsjournals.org.

The rapid clearance of microfilariae from circulation after DEC administration is a hallmark of its action nih.govnih.gov. Research has demonstrated for the first time that inducible nitric oxide is essential for this rapid sequestration of microfilariae nih.govnih.gov. This effect is transient; following a swift and significant reduction in circulating parasites, microfilarial levels may begin to recover within 24 hours and return to near pre-treatment levels after two weeks nih.govresearchgate.net. This suggests that the sequestration of microfilariae occurs without necessarily causing immediate parasite death nih.govresearchgate.net.

The crucial role of the iNOS pathway is most clearly demonstrated in studies using iNOS gene-knockout (iNOS-/-) mice plos.orgnih.gov. In these models, Diethylcarbamazine shows a complete lack of activity against Brugia malayi microfilariae plos.orgnih.govnih.gov. This is in stark contrast to other antifilarial drugs, such as ivermectin, whose efficacy remains unaffected in iNOS-/- mice nih.govnih.gov. This finding confirms that the iNOS pathway is essential for the in vivo activity of DEC researchgate.netnih.gov.

ModelDrug AdministeredOutcome
Wild-Type Mice DiethylcarbamazineRapid and profound reduction in circulating microfilariae nih.govnih.gov.
iNOS Knockout (iNOS-/-) Mice DiethylcarbamazineNo activity; efficacy is abolished plos.orgnih.govnih.govnih.gov.
iNOS Knockout (iNOS-/-) Mice IvermectinEfficacy is unaffected nih.govnih.gov.

In addition to its dependence on nitric oxide, the mechanism of Diethylcarbamazine is deeply intertwined with the host's arachidonic acid metabolism, specifically the cyclooxygenase (COX) pathway drugbank.comnih.govnih.gov. The drug's activity is significantly diminished when this pathway is inhibited, highlighting its importance nih.govresearchgate.net. The COX and NO pathways are known to have significant cross-talk, which can be either stimulatory or inhibitory, and this interaction is central to DEC's function nih.gov.

Diethylcarbamazine's mechanism involves targeting the COX pathway drugbank.comnih.govnih.gov. Experimental evidence shows that treatment with DEC leads to a reduction in the amount of COX-1 protein in peritoneal exudate cells nih.govresearchgate.net. In other inflammatory models, such as isoproterenol-induced myocardial infarction or CCl4-induced liver injury, DEC has been shown to significantly suppress the induced expression of COX-2 nih.govspandidos-publications.com. Pre-treatment of animals with indomethacin, a non-selective COX inhibitor, reduced DEC's efficacy by 56%, further supporting the role of the COX pathway in its in vivo action nih.govresearchgate.net.

EnzymeEffect of Diethylcarbamazine Treatment
Cyclooxygenase-1 (COX-1) Reduction in the amount of COX-1 protein nih.govresearchgate.net.
Cyclooxygenase-2 (COX-2) Attenuates and suppresses increased expression in models of inflammation nih.govspandidos-publications.com.

The dependence of Diethylcarbamazine's action on both the iNOS and COX pathways is not coincidental; these pathways are interactive nih.gov. It is probable that the iNOS pathway influences DEC's activity through its interaction with cyclooxygenases nih.govresearchgate.netnih.gov. This hypothesis is supported by the observation of a reduced loss of COX-1 protein in peritoneal cells from iNOS-/- mice treated with DEC compared to wild-type mice nih.govresearchgate.net. This suggests that a functional iNOS system is necessary for DEC to exert its full effect on the COX pathway, which in turn leads to the sequestration of microfilariae nih.govnih.gov.

Alterations in Arachidonic Acid Metabolism

A primary mechanism of action for Diethylcarbamazine and its active N-oxide metabolite involves interference with arachidonic acid metabolism in both the host and the parasite drugbank.comwho.intnih.govmedchemexpress.com. Pharmacological studies have shown that DEC functions as an anti-inflammatory agent by affecting multiple steps within both the cyclooxygenase (COX) and lipoxygenase pathways nih.govnih.gov. This interference is crucial for its therapeutic effect, leading to the immobilization and clearance of microfilariae who.int.

The compound significantly disrupts the synthesis of key inflammatory mediators derived from arachidonic acid. It inhibits the production of several products of the cyclooxygenase (COX) pathway, including prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 nih.govnih.gov. In clinical studies involving individuals with Wuchereria bancrofti infections, treatment resulted in a significant reduction in the plasma concentrations of PGE2 and 6-keto-PGF1α, a stable metabolite of prostacyclin nih.gov.

Furthermore, Diethylcarbamazine is a potent inhibitor of the 5-lipoxygenase pathway, blocking the production of leukotrienes nih.govnih.govnih.gov. Specifically, it has been shown to inhibit the formation of leukotriene A4 (LTA4) researchgate.net. Leukotrienes are critical mediators in the pathophysiology of allergic and inflammatory responses nih.gov.

Table 1: Effects on Arachidonic Acid Metabolites

PathwayMetaboliteEffect of Diethylcarbamazine
Cyclooxygenase (COX)Prostaglandin E2 (PGE2)Inhibition/Reduction nih.govnih.govnih.gov
Cyclooxygenase (COX)Prostacyclin (PGI2)Inhibition nih.govnih.gov
Cyclooxygenase (COX)6-keto-PGF1αReduction nih.gov
Cyclooxygenase (COX)Thromboxane A2Inhibition nih.govnih.gov
5-LipoxygenaseLeukotriene A4 (LTA4)Inhibition researchgate.net
5-LipoxygenaseGeneral LeukotrienesPotent Blocker nih.govnih.govnih.gov

The alterations in arachidonic acid metabolism within host endothelial cells and microfilariae are believed to trigger events that immobilize the parasites who.int. These changes facilitate the adherence of host effector cells, such as platelets and granulocytes, to the surface of the microfilariae who.int. This process, known as sensitization, renders the parasites more susceptible to phagocytosis by the host's immune cells drugbank.com. In-vitro studies have specifically examined the effects of Diethylcarbamazine N-oxide on microfilariae in the presence of immune sera and leukocytes, underscoring the metabolite's role in this process.

Immunomodulatory Effects on Host Effector Cells

Diethylcarbamazine and its N-oxide metabolite exert significant immunomodulatory effects, influencing the host's cellular immune response to infection nih.govnih.govnih.gov. The active N-oxide metabolite contributes to and prolongs these in vivo effects, which are critical for parasite clearance who.int. The drug appears to potentiate host defense mechanisms by directly stimulating effector cells nih.govnih.gov.

A notable effect is the direct stimulation of host granulocyte adherence nih.gov. Incubation of human neutrophils and eosinophils with the compound leads to a significant and dose-dependent increase in their adherence to surfaces nih.govnih.gov. Research indicates that eosinophils exhibit a greater sensitivity and a more pronounced adhesive response compared to neutrophils nih.govnih.gov. This direct augmentation of effector cell adherence is considered a key component of the drug's therapeutic action nih.gov.

The compound has a strong impact on eosinophil levels by directly suppressing their production nih.govatsjournals.org. It inhibits interleukin-5 (IL-5)-dependent eosinophilopoiesis, the process of eosinophil development in the bone marrow atsjournals.org. This suppressive mechanism has been shown to be dependent on the activity of inducible nitric oxide synthase (iNOS) and the signaling molecule CD95L atsjournals.org. By curbing the production of eosinophils, the drug modulates the host's eosinophilic response to parasitic challenge nih.gov.

Table 2: Immunomodulatory Effects on Host Cells

Cellular ProcessTarget CellsEffect of DiethylcarbamazineMechanism
AdherenceNeutrophils, EosinophilsStimulation / Augmentation nih.govnih.govDirect action on granulocytes
EosinophilopoiesisEosinophil precursorsSuppression nih.govatsjournals.orgInhibition of IL-5-dependent pathway via iNOS/CD95L atsjournals.org
Signal TransductionInflammatory cellsInhibition of Activation nih.govovid.comDownregulation of NF-κB expression nih.gov

Direct Effects on Parasite Physiology and Signaling Pathways

This compound is understood to contribute significantly to the antifilarial effects of its parent compound, Diethylcarbamazine (DEC). While many mechanistic studies focus on DEC, the N-oxide is recognized as a major metabolite in humans with established antifilarial activity. In fact, this compound demonstrates greater antifilarial activity than Diethylcarbamazine itself. medkoo.comusbio.net The direct actions on the parasite are multifaceted, involving disruption of crucial physiological and signaling processes.

Alteration of Parasite Surface Antigens

A key mechanism attributed to Diethylcarbamazine, and by extension its active N-oxide metabolite, is the modification of the parasite's surface to make it more susceptible to the host's immune system. drugbank.com The primary action of DEC is thought to involve sensitizing the microfilariae to phagocytosis. drugbank.com This suggests an alteration of the parasite's organelle membranes or surface layer, which promotes cell death and facilitates recognition and attack by host immune cells, such as eosinophils and neutrophils. researchgate.netpediatriconcall.com This immunomodulatory effect is crucial, as it effectively marks the parasites for elimination by the host's natural defense mechanisms.

Interference with Macromolecule Transport Across Parasite Membranes

Current scientific literature does not provide specific details on the mechanism of this compound interfering with macromolecule transport across parasite membranes. The primary documented mechanisms focus on ion channel modulation and immune sensitization.

Comparative Mechanistic Studies: this compound versus Diethylcarbamazine

This compound is the major metabolite of Diethylcarbamazine (DEC) in mammals and plays a pivotal role in its therapeutic action. medkoo.com Comparative analysis reveals crucial distinctions in their activity and the focus of scientific research. The most significant finding is that this compound exhibits more potent antifilarial activity than its parent compound. medkoo.comusbio.net

However, the molecular mechanisms of action have been more extensively characterized for Diethylcarbamazine. DEC is known to be an inhibitor of arachidonic acid metabolism in microfilariae, which makes the parasites more vulnerable to the host's innate immune response. wikipedia.org Furthermore, DEC has documented direct effects on parasite physiology, including the activation of SLO-1 and TRP ion channels, leading to paralysis. nih.govasm.org

Table 1: Comparison of this compound and Diethylcarbamazine

Feature This compound Diethylcarbamazine
Role Major, active metabolite. medkoo.com Parent drug. wikipedia.org
Antifilarial Activity Higher potency than the parent compound. medkoo.comusbio.net Standard antifilarial agent. wikipedia.org
Primary Mechanism Contributes significantly to the overall therapeutic effect. Sensitizes microfilariae to host immune attack; inhibits parasite arachidonic acid metabolism. drugbank.comwikipedia.org
Ion Channel Effects Role is inferred from its activity; specific studies are limited. Demonstrated to activate SLO-1 K+ and TRP channels in parasites, causing paralysis. nih.govresearchgate.netasm.org
Metabolism Is the product of the metabolism of Diethylcarbamazine. drugbank.com Is partially metabolized to this compound. drugbank.com

Biological Activity and Efficacy Research of Diethylcarbamazine N Oxide

In vitro Assessment of Antifilarial Activity

The in vitro activity of Diethylcarbamazine (B1670528) N-oxide, similar to its parent compound DEC, is notably limited compared to its effects observed in vivo. nih.govnih.gov This discrepancy suggests that host-derived factors are essential for mediating its antifilarial effects. nih.gov

Direct exposure of microfilariae to Diethylcarbamazine N-oxide in a laboratory setting (in vitro) has shown limited efficacy. Studies on the metabolites of DEC, including the N-oxide, have found that activity against microfilariae is observed only at high concentrations. nih.gov This is consistent with findings for the parent drug, DEC, which exhibits poor activity in vitro, indicating that the compound likely requires host factors for its full effect. nih.gov

The mechanism of action for diethylcarbamazine and its metabolites is believed to be indirect, involving the host's immune system. nih.gov The parent drug, DEC, is thought to sensitize microfilariae to phagocytosis and increase the adherence of granulocytes, particularly eosinophils, to the parasites. drugbank.comnih.gov This action is dependent on the host's innate immune system and leukocytes. nih.gov It is understood that DEC's activity involves the arachidonic acid metabolic pathway, specifically targeting the cyclooxygenase (COX) pathway and COX-1. drugbank.comnih.gov While direct studies on this compound's specific role in immunomodulation are limited, as an active metabolite, it is considered a contributor to this host-mediated clearance of microfilariae. nih.gov

In vivo Efficacy Studies in Experimental Models

In contrast to in vitro tests, in vivo studies have demonstrated the significant antifilarial activity of this compound. nih.gov

The efficacy of antifilarial compounds is commonly evaluated in rodent models. For the parent drug DEC, murine models with infections of Brugia malayi and Litomosoides carinii have been instrumental in demonstrating its microfilaricidal activity. nih.govnih.govnih.gov Studies investigating the metabolites of DEC, including this compound, have utilized a model of Molinema dessetae infection in its natural rodent host, Proechimys oris, to evaluate their in vivo effects on microfilariae, infective larvae, and adult worms. nih.gov In BALB/c mice infected with B. malayi, the parent drug DEC causes a rapid and profound reduction in circulating microfilariae. nih.gov Similarly, in Mastomys natalensis infected with L. carinii, DEC treatment leads to a precipitous drop in microfilaremia within 15 minutes. nih.gov

In vivo experimental studies have shown that metabolites of DEC, including this compound, are active against microfilariae. nih.gov This activity contributes to the rapid and significant reduction in circulating microfilariae observed shortly after administration of the parent drug. nih.gov In murine models, DEC treatment can lead to a decrease of over 90% in circulating parasites. nih.gov This rapid clearance is believed to be a result of the sequestration of microfilariae by the host's immune system, a process to which this compound contributes as an active metabolite. nih.govnih.gov However, this reduction can be transient, with microfilarial levels beginning to recover 24 hours after a single treatment with the parent drug. nih.gov The resurgence is attributed to the release of new microfilariae by adult female worms rather than the release of trapped parasites by the host. nih.gov

Table 1: In vivo Effects of Diethylcarbamazine (DEC) on Microfilariae Levels in Murine Models
Filarial SpeciesHost ModelObserved Effect on Circulating MicrofilariaeCitation
Brugia malayiBALB/c miceRapid and profound reduction within 5 minutes of treatment. nih.gov
Brugia malayiMurine modelGreater than 90% decrease in circulating parasites. nih.gov
Litomosoides cariniiMastomys natalensisPrecipitous drop in microfilaremia within 15 minutes of treatment. nih.gov
Molinema dessetaeProechimys orisMetabolites (including N-oxides) found to be active on microfilariae. nih.gov
Table 2: Summary of Antifilarial Activity of Diethylcarbamazine (DEC) Metabolites (including N-oxide)
Parasite StageIn Vitro ActivityIn Vivo ActivityCitation
MicrofilariaeActive only at high concentrationsActive nih.gov
Infective LarvaeThe most sensitive stage in vitroActive nih.gov
Adult Filaria (Macrofilariae)Not specifiedActive nih.gov

Synergistic Effects with Other Anthelmintic Agents

Research has explored the potential of combining Diethylcarbamazine (and by extension its active N-oxide metabolite) with other anthelmintic drugs to enhance efficacy. This approach aims to produce a greater therapeutic effect than either drug used alone, a phenomenon known as synergism. nih.gov

Studies have demonstrated a significant synergistic relationship between Diethylcarbamazine and Emodepside, a cyclo-octadepsipeptide anthelmintic. nih.govasm.org This combination has been shown to potentiate the paralytic effect on filarial worms. asm.orgnih.gov

The mechanism behind this synergy involves distinct but complementary actions on parasite muscle cells. asm.org Diethylcarbamazine opens transient receptor potential (TRP-2) channels, leading to an influx of calcium ions (Ca²⁺). asm.orgnih.gov This increased intracellular calcium activates SLO-1 potassium (K⁺) channels, which are the primary target of Emodepside. asm.org Emodepside's activation of these channels hyperpolarizes the muscle cell membrane, which in turn increases the driving force for more Ca²⁺ to enter through the TRP-2 channels opened by Diethylcarbamazine. asm.org This creates a positive feedback loop, leading to a much larger and more sustained disruption of calcium homeostasis and muscle function than either drug can achieve alone. asm.org

Research on the adult filarial nematode Brugia malayi quantified this potentiation. Co-application of DEC with emodepside resulted in a significant increase in the potency of emodepside's paralytic effect. nih.gov

Table 1: Potentiation of Emodepside's Paralytic Effect on B. malayi by Diethylcarbamazine

Treatment IC₅₀ (Concentration for 50% Paralysis) Fold Increase in Potency
Emodepside Alone 447 nM -
Emodepside + 1 µM DEC 82 nM ~5.4

Data sourced from studies on adult female Brugia malayi. nih.gov

Similarly, studies on the nematode Ascaris suum demonstrated that DEC enhances the membrane hyperpolarization caused by emodepside. researchgate.net

Table 2: Effect of Diethylcarbamazine on Emodepside-Induced Membrane Hyperpolarization in A. suum

Treatment Mean Hyperpolarization (mV)
1 µM Emodepside Alone -5.1 ± 0.8 mV
1 µM Emodepside + 100 µM DEC -10.0 ± 2.0 mV

Data sourced from studies on Ascaris suum muscle membrane potential. researchgate.net

The synergistic effect observed between Diethylcarbamazine and Emodepside has significant implications for improving treatment outcomes for filarial infections. nih.govnih.gov This combination could be particularly useful for overcoming challenges such as suboptimal drug bioavailability in certain tissues or reduced sensitivity of specific filarial species to a single agent. nih.gov

By increasing the potency of Emodepside, the combination therapy could potentially kill adult worms more effectively, a limitation of many current treatments that primarily target microfilariae. asm.orgnih.gov The enhanced efficacy may allow for more effective clearance of parasites that are otherwise difficult to treat. nih.gov This proof-of-principle research suggests that a suitable and safe combination of these agents could be a valuable advancement in anthelmintic therapy. nih.gov

Research into Non-Filarial Biological Activities

Beyond its role as an anthelmintic, Diethylcarbamazine and its N-oxide metabolite exhibit other biological activities, notably anti-inflammatory properties. researchgate.netnih.gov These effects are linked to the compound's ability to interfere with the arachidonic acid metabolic pathway, inhibiting both cyclooxygenase (COX) and lipoxygenase enzymes. researchgate.netnih.govnih.gov This interference reduces the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.netnih.gov

DEC has been shown to have a strong impact on pulmonary eosinophilic inflammation in animal models of allergic reactions. atsjournals.org In studies using ovalbumin-sensitized mice, DEC treatment effectively prevented the effects of subsequent allergen challenges, including increased airway resistance and the production of Th2 cytokines like IL-4 and IL-5. atsjournals.org

Further research has demonstrated that DEC can reduce inflammation markers in models of acute lung injury. nih.govresearchgate.net In carrageenan-induced pleurisy in mice, oral administration of DEC led to a significant reduction in the accumulation of inflammatory fluid, infiltration of polymorphonuclear cells, and the expression of pro-inflammatory molecules such as TNF-α, interleukin-1β, COX-2, and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net These findings highlight its potential as a treatment for acute lung inflammation. nih.gov Clinical studies in humans have also evaluated DEC's effectiveness in allergic rhinitis, showing it can lead to significant improvement in symptoms. nih.govtums.ac.ir

Table 3: Anti-inflammatory Effects of Diethylcarbamazine in an Allergic Mouse Model

Parameter Measured Effect of Allergen Challenge Effect of DEC Treatment + Allergen Challenge
Airway Resistance Significantly Increased Effect Abolished
Pulmonary Eosinophil Accumulation Significantly Increased Suppressed
Th1/Th2 Cytokine Production Altered Suppressed

Findings from studies on ovalbumin-sensitized and challenged BALB/c mice. atsjournals.org

A key aspect of Diethylcarbamazine's anti-inflammatory action is its ability to suppress eosinophil-related processes. atsjournals.orgnih.gov Eosinophils are key effector cells in allergic inflammation and certain parasitic infections. nih.gov Research has shown that DEC can directly suppress the eosinophil lineage through a mechanism dependent on inducible nitric oxide synthase (iNOS) and the CD95L apoptosis-inducing ligand. atsjournals.org

In murine models of allergic asthma, DEC treatment reduced the number of eosinophils in bronchoalveolar fluid and lung tissue. nih.gov It also directly suppressed IL-5-dependent eosinophil production (eosinophilopoiesis) in bone marrow. atsjournals.org This effect on the underlying hematopoietic response is crucial, as it targets the source of the inflammatory cells. atsjournals.org Furthermore, DEC has been observed to augment the adherence of human eosinophils, which may alter their function and susceptibility to host defense mechanisms. nih.gov Clinical trials have corroborated these findings, demonstrating that DEC treatment in patients with allergic rhinitis leads to a significant decrease in absolute eosinophil counts. nih.gov

Toxicological Research and Safety Profile of Diethylcarbamazine N Oxide

Investigations into the Role of Diethylcarbamazine (B1670528) N-oxide in Adverse Reactions

Adverse reactions to Diethylcarbamazine are common and are often related to the rapid destruction of microfilariae, a phenomenon known as the Mazzotti reaction. ug.edu.ghwikipedia.org This reaction is not considered a direct toxic effect of the drug itself but rather an inflammatory immune response to the release of parasitic antigens. nih.govaltmeyers.org Symptoms can range from mild (fever, headache, joint pain, nausea) to severe, particularly in patients with heavy parasite loads. msf.orgmedicinenet.comnih.gov

Investigations into the specific role of Diethylcarbamazine N-oxide in these adverse reactions are limited. However, it is established that the N-oxide is a major and active metabolite. pfizer.comkoreascience.kr Some research indicates that this compound exhibits greater antifilarial activity than its parent compound. usbio.netmedkoo.comchemicalbook.com One comparative study in cotton rats found that the N-oxide of DEC had a significantly more suppressive effect on circulating microfilariae than DEC itself. ias.ac.in Given that the severity of the Mazzotti reaction is correlated with the intensity of the infection and the rate of microfilarial death, it is plausible that the potent activity of the N-oxide metabolite contributes to the host's inflammatory response. nih.govnih.gov However, direct studies isolating the toxicological effects of this compound and its precise contribution to adverse reactions are not extensively detailed in the available literature.

FeatureDescriptionCitations
Metabolite Status A major, active metabolite of Diethylcarbamazine (DEC) in mammals. pfizer.comkoreascience.kr
Adverse Reactions (Parent Compound) Associated with the Mazzotti reaction, an inflammatory response to dying parasites, causing fever, headache, urticaria, and hypotension. ug.edu.ghwikipedia.orgnih.gov
Antifilarial Activity Studies suggest it has a more potent suppressive effect on microfilariae than the parent compound, DEC. usbio.netias.ac.in
Link to Adverse Reactions The higher filaricidal activity could theoretically contribute to a more intense Mazzotti reaction, though direct evidence is lacking. nih.govnih.gov

Comparative Toxicological Assessment with Parent Compound

Direct comparative toxicological assessments detailing metrics like LD50 or specific organ toxicities for this compound versus Diethylcarbamazine are not widely available. The primary focus of comparative studies has been on efficacy rather than toxicity.

The key finding is that this compound demonstrates greater antifilarial potency. usbio.netias.ac.in The toxicity profile of the parent compound, DEC, is largely defined by the host's reaction to the parasitic clearance it induces, rather than direct cellular toxicity at therapeutic doses. nih.gov Adverse effects reported for DEC include headache, nausea, dizziness, and in patients with onchocerciasis, potentially severe ocular damage due to inflammatory processes. msf.org

Since this compound is more effective at eliminating microfilariae, its administration could be associated with a higher incidence or severity of these mechanism-based adverse reactions. ias.ac.in However, without direct toxicological comparisons, this remains an area requiring further research. The thermal instability of the N-oxide, which can revert to DEC during certain analytical procedures, has presented challenges in isolating its specific pharmacokinetic and toxicological profile. koreascience.kr

CompoundKey Comparative FindingImplication for ToxicologyCitations
Diethylcarbamazine (Parent) Serves as the baseline for activity and adverse effects.Toxicity is primarily indirect, resulting from the host's inflammatory response to parasite death (Mazzotti reaction). nih.govnih.gov
This compound (Metabolite) Shows significantly more suppressive antifilarial activity on circulating microfilariae in animal models.Potentially linked to more severe Mazzotti reactions due to higher efficacy, though direct comparative toxicity data is scarce. usbio.netias.ac.in

Research on Mechanisms of Host Response to Metabolite Activity

The mechanism of action for Diethylcarbamazine is understood to be largely indirect, involving the modulation of the host's immune response to render the parasites more susceptible to elimination. patsnap.com Research into the host response has identified several key pathways affected by the parent drug, which are likely relevant to the activity of its potent N-oxide metabolite.

One significant area of research is the drug's interaction with arachidonic acid metabolism. DEC has been shown to interfere with cyclooxygenase and lipoxygenase pathways, which are critical for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govresearchgate.net This interference can reduce inflammation but also appears to sensitize microfilariae to host immune attacks. patsnap.com

Another proposed mechanism involves the host's nitric oxide (NO) metabolic pathways. Some studies suggest that DEC's activity is dependent on host-inducible nitric oxide synthase (iNOS), as its filaricidal effect was abolished in mice lacking the iNOS gene. nih.gov However, other research has found that DEC does not directly stimulate the production of NO from macrophages or endothelial cells, suggesting a more complex interaction. nih.govjax.org

Future Research Directions and Translational Perspectives for Diethylcarbamazine N Oxide

Elucidation of Remaining Unresolved Mechanistic Aspects

Despite decades of use, the complete mechanism of action for diethylcarbamazine (B1670528) remains elusive, and by extension, the specific contributions of DEC-N-oxide are even less understood. nih.gov It is widely accepted that DEC's efficacy is not due to a direct toxic effect on the parasite but rather involves the modulation of the host's immune and inflammatory responses. jax.orgpatsnap.com

Future research must focus on delineating the precise role of DEC-N-oxide within these complex pathways. Key unresolved questions include:

Immune System Interaction: While DEC is thought to sensitize microfilariae to phagocytosis, the specific interactions of DEC-N-oxide with host immune cells are unknown. patsnap.comdrugbank.com Investigations are needed to determine if the metabolite has similar or distinct immunomodulatory properties compared to the parent compound.

Arachidonic Acid Pathway: DEC's activity is linked to the host's arachidonic acid metabolism, particularly the cyclooxygenase (COX) and 5-lipoxygenase pathways. drugbank.comnih.govnih.gov Studies have confirmed that DEC's efficacy is dependent on host COX-1 and inducible nitric oxide synthase (iNOS). nih.govlstmed.ac.uk It is critical to investigate whether DEC-N-oxide is an active participant in this pathway, potentially inhibiting these enzymes or modulating their expression.

Direct Parasite Effects: While historically viewed as acting via the host, recent evidence suggests DEC may have direct effects on parasite ion channels, specifically TRP channels, leading to temporary paralysis. nih.gov The extent to which DEC-N-oxide shares this activity or possesses other direct effects on the parasite's neuromuscular or metabolic systems is a significant gap in current knowledge.

Table 1: Key Mechanistic Pathways Implicated in Diethylcarbamazine (DEC) Action

Mechanistic Pathway Implication for DEC Unresolved Aspect for DEC-N-oxide Key References
Host Immune Modulation Sensitizes microfilariae to phagocytosis. Does DEC-N-oxide directly interact with and modulate host immune cells? patsnap.comdrugbank.com
Arachidonic Acid Metabolism Efficacy depends on host cyclooxygenase (COX) and iNOS pathways. What is the specific activity of DEC-N-oxide within this metabolic cascade? nih.govnih.govlstmed.ac.uk

| Direct Parasite Action | Opens parasite TRP channels, causing temporary paralysis. | Does DEC-N-oxide have similar direct effects on parasite ion channels or other targets? | nih.gov |

Refinement of Experimental Designs for Isolating Specific Pharmacological Effects

A primary challenge in understanding DEC-N-oxide is distinguishing its effects from those of its parent compound, DEC, in vivo. Because DEC is partially metabolized to DEC-N-oxide, their pharmacological activities are inherently intertwined. drugbank.compharmacompass.com Future research requires innovative experimental designs to isolate the metabolite's unique contributions.

Methodological refinements should include:

Advanced Analytical Techniques: The development of sensitive and specific analytical methods is crucial. A gas chromatography method has been reported to separate DEC-N-oxide from DEC in plasma, a critical step for accurate pharmacokinetic studies. Further refinement of such techniques, including high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), will be essential for precise quantification in complex biological matrices. researchgate.net

In Vitro and Ex Vivo Systems: Utilizing isolated cell systems (e.g., host immune cells, parasite muscle preparations) and organ-on-a-chip models can allow for the direct application of synthesized DEC-N-oxide, thereby eliminating the confounding presence of DEC. These systems would enable a clear assessment of the metabolite's specific effects on cellular function, enzyme activity, and parasite motility.

Metabolic Inhibition Studies: Employing specific inhibitors of the enzymes responsible for converting DEC to DEC-N-oxide in animal models could help differentiate their respective in vivo activities. By blocking the formation of the metabolite, researchers can more clearly observe the pharmacological effects attributable solely to the parent drug.

Exploration of Novel Therapeutic Applications Beyond Filariasis

The known anti-inflammatory properties of DEC, mediated through its interaction with the arachidonic acid pathway, suggest that it and its metabolites could have therapeutic applications beyond filariasis. nih.govscielo.br This opens avenues for repositioning DEC or developing DEC-N-oxide for other indications.

Promising areas for exploration include:

Allergic and Inflammatory Diseases: A recent clinical trial demonstrated that DEC was effective in treating allergic rhinitis, with outcomes superior to a combination of montelukast and levocetirizine. nih.gov The potent leukotriene-inhibiting action of DEC is a key mechanism in this context. nih.gov Future studies should investigate the specific contribution of DEC-N-oxide to this anti-inflammatory and anti-allergic effect. Its potential could be assessed in other eosinophil-mediated conditions, such as asthma and certain dermatological diseases.

Tropical Pulmonary Eosinophilia: DEC is already the treatment of choice for tropical pulmonary eosinophilia, a condition caused by an inflammatory response to filarial parasites in the lungs. medicinenet.comwikipedia.org A deeper understanding of how DEC-N-oxide modulates this specific inflammatory cascade could lead to optimized treatment strategies.

Integration into Multi-Drug Therapy Strategies for Neglected Tropical Diseases

The rise of drug resistance necessitates the development of combination therapies for many NTDs. DEC and its N-oxide metabolite could be valuable components in multi-drug strategies, potentially through synergistic or additive effects.

Future research should focus on:

Synergistic Anthelmintic Combinations: Studies have shown a synergistic interaction between DEC and emodepside, an anthelmintic that targets the SLO-1 potassium channel in nematodes. researchgate.netnih.gov This combination leads to potentiation of flaccid paralysis in the parasite. researchgate.net Investigating whether DEC-N-oxide contributes to or enhances this synergy is a logical next step.

Broadening the Spectrum: DEC has shown modest effects against other intestinal nematodes, which are improved when combined with drugs like ivermectin or albendazole. researchgate.net Research is needed to determine if DEC-N-oxide plays a role in these interactions and to systematically screen for other effective combinations against a wider range of NTDs. This could enhance treatment efficacy and potentially slow the development of resistance.

Table 2: Potential Combination Therapies Involving Diethylcarbamazine (DEC)

Combination Drug Target Parasite/Disease Observed/Potential Interaction Future Research Focus for DEC-N-oxide
Emodepside Filarial and other nematodes Synergistic effect on parasite SLO-1 K+ channels, leading to paralysis. nih.govresearchgate.net Does DEC-N-oxide contribute to the synergistic potentiation of emodepside's action?

| Ivermectin/Albendazole | Intestinal nematodes | Improved efficacy against ascariasis and trichuriasis compared to DEC alone. researchgate.net | What is the role of DEC-N-oxide in the enhanced efficacy of these combinations? |

Advanced Modeling and Simulation Approaches in Metabolite Research

Computational modeling provides a powerful tool for understanding the complex pharmacokinetics and pharmacodynamics of a drug and its metabolites. Population pharmacokinetic (PK) models have been developed for DEC, describing its absorption, distribution, metabolism, and excretion. nih.govnih.govbohrium.com

Future efforts in this area should involve:

Parent-Metabolite PK/PD Models: Expanding current population PK models to create integrated parent-metabolite models. Such models would explicitly describe the formation and elimination of DEC-N-oxide, allowing for the simulation of its concentration profiles in different patient populations (e.g., varying by weight, gender, or infection status). nih.govnih.gov

Opportunities for Targeted Drug Delivery and Lymphatic System Engagement

Developing novel drug delivery systems for DEC could enhance its efficacy, reduce systemic side effects, and improve patient compliance. A key opportunity lies in targeting the lymphatic system, the primary residence of adult filarial worms. nih.gov

Future translational research could explore:

Nanoparticle Formulations: Research has already demonstrated the feasibility of encapsulating DEC in poly(caprolactone) nanoparticles. scielo.br These nanoparticles have shown enhanced anti-inflammatory activity in preclinical models. scielo.br This approach could be refined to specifically target lymphatic tissues by modifying the nanoparticle surface with lymph-homing ligands.

Sustained-Release Depots: Creating injectable, long-acting formulations of DEC could ensure sustained therapeutic concentrations of both the parent drug and its N-oxide metabolite over extended periods. This would be particularly valuable for mass drug administration programs, improving coverage and effectiveness by reducing the need for repeated dosing. Such a system would provide a continuous supply of the active compounds directly to the systemic circulation, engaging with the lymphatic system more consistently.

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Diethylcarbamazine N-oxide in biological matrices?

  • Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography (GC) are primary techniques. For biological samples (e.g., plasma, urine), solid-phase extraction followed by GC with mass spectrometry (GC-MS) is recommended due to its sensitivity for low-concentration metabolites like this compound. Validation parameters (linearity, precision, recovery) must align with ICH guidelines .
  • Key Considerations : Cross-validate methods using reference standards (e.g., TRC D443910) to confirm specificity for the N-oxide metabolite over the parent compound .

Q. What are the pharmacokinetic properties of this compound, and how do they influence dosing in renal impairment?

  • Methodology : Pharmacokinetic studies in animal models (e.g., Wistar rats) show this compound accounts for <10% of total excretion, with a plasma half-life of ~8 hours. Renal clearance dominates excretion, necessitating dose reduction in patients with impaired kidney function. Use creatinine clearance-adjusted dosing models to optimize therapeutic efficacy while minimizing toxicity .

Q. How does this compound contribute to the parent drug’s antihelminthic mechanism?

  • Methodology : In vitro microfilarial immobilization assays can compare the activity of Diethylcarbamazine and its N-oxide metabolite. While the parent drug alters microfilarial surface structure, the N-oxide’s role remains unclear. Use fluorescence microscopy to track metabolite penetration into microfilariae .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across species?

  • Methodology : Conduct comparative metabolism studies using liver microsomes from humans, rats, and dogs. Quantify metabolite ratios via LC-MS/MS to identify species-specific cytochrome P450 isoforms responsible for N-oxide formation. Discrepancies may arise from interspecies variability in oxidation efficiency .

Q. What experimental designs are optimal for isolating this compound’s pharmacological effects from its parent compound?

  • Methodology : Administer synthesized this compound (e.g., TRC D443910) to animal models (e.g., isoproterenol-induced AMI rats) and compare outcomes to parent drug treatment. Use knockout models lacking enzymes responsible for Diethylcarbamazine oxidation to isolate metabolite-specific effects .

Q. How do co-administered drugs (e.g., ivermectin, albendazole) affect this compound’s pharmacokinetics and efficacy?

  • Methodology : Perform drug interaction studies in clinical trials or animal models. Measure N-oxide plasma concentrations via HPLC before and after co-administration. Albendazole may enhance hepatic oxidation of Diethylcarbamazine, increasing N-oxide yield, while ivermectin could compete for renal excretion pathways .

Q. What synthetic strategies are most efficient for producing high-purity this compound?

  • Methodology : Oxidize Diethylcarbamazine citrate using hydrogen peroxide or m-chloroperbenzoic acid under controlled pH. Confirm purity (>98%) via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Compare yields across solvents (e.g., acetonitrile vs. methanol) to optimize scalability .

Data Interpretation and Validation

Q. How should researchers validate this compound stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6 months. Use RP-HPLC to monitor degradation products. The N-oxide is prone to hydrolysis in acidic conditions; buffer formulations or lyophilization may enhance stability .

Q. What strategies address low recovery rates of this compound in urine samples?

  • Methodology : Pre-treat samples with β-glucuronidase to hydrolyze conjugated metabolites. Adjust pH to 9.0 before solid-phase extraction to improve retention of the polar N-oxide on C18 columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylcarbamazine N-oxide
Reactant of Route 2
Reactant of Route 2
Diethylcarbamazine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.